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Compound of Interest

Compound Name: 3,4-Diethoxyphenylacetonitrile

Cat. No.: B1297519 Get Quote

An In-depth Technical Guide on 3,4-Diethoxy Substituted Phenylacetonitriles for Researchers,

Scientists, and Drug Development Professionals.

Introduction
3,4-Diethoxy substituted phenylacetonitriles are a class of organic compounds characterized by

a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and an acetonitrile

group. The core molecule, (3,4-diethoxyphenyl)acetonitrile, is a key intermediate in the

synthesis of various pharmaceuticals, most notably the antispasmodic drug Drotaverine.[1][2]

This guide provides a comprehensive literature review of 3,4-diethoxy substituted

phenylacetonitriles, focusing on their synthesis, physicochemical properties, biological

activities, and experimental protocols.

Physicochemical Properties
(3,4-Diethoxyphenyl)acetonitrile is a white to off-white solid at room temperature.[3][4] Its

chemical structure and key properties are summarized in the table below.
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Property Value Reference

CAS Number 27472-21-5 [5]

Molecular Formula C₁₂H₁₅NO₂ [5]

Molecular Weight 205.25 g/mol [5]

Melting Point 33-35°C [3]

Boiling Point 130°C at 1 mmHg [3]

Flash Point 119.5 °C [3]

Density 1.043 ± 0.06 g/cm³ (Predicted) [3]

Solubility Sparingly soluble in water [6]

Synthesis of (3,4-Diethoxyphenyl)acetonitrile
The synthesis of (3,4-diethoxyphenyl)acetonitrile is not as widely documented as its dimethoxy

analog. However, a common route involves the chloromethylation of 1,2-diethoxybenzene

followed by cyanation.[4][7] This method is analogous to the synthesis of related

phenylacetonitriles and is a key step in the production of Drotaverine.
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Caption: General synthesis workflow for (3,4-Diethoxyphenyl)acetonitrile.

Experimental Protocol: Synthesis of (3,4-
Diethoxyphenyl)acetonitrile
This protocol is adapted from the synthesis of the analogous 3,4-dimethoxyphenylacetonitrile

and methods described in patents for Drotaverine synthesis.[7][8]

Step 1: Chloromethylation of 1,2-Diethoxybenzene

In a reaction vessel, combine 1,2-diethoxybenzene, formalin (37%), and calcium chloride in

a suitable solvent such as trichlorethylene.

Cool the mixture to approximately 20-25°C.

Slowly add hydrochloric acid while maintaining the temperature.
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Introduce hydrogen chloride gas and allow the reaction to proceed for several hours at a

controlled temperature (21-33°C).

Upon completion, as monitored by an appropriate analytical method (e.g., TLC or GC), the

organic layer containing 3,4-diethoxybenzyl chloride is separated.

Step 2: Cyanation of 3,4-Diethoxybenzyl Chloride

The solution of 3,4-diethoxybenzyl chloride is added to a solution of sodium or potassium

cyanide in a suitable solvent system, which may include a phase-transfer catalyst to

enhance reactivity.

The reaction mixture is stirred, and the reaction progress is monitored.

After the reaction is complete, the organic layer is separated, washed with water, and dried

over an anhydrous salt (e.g., MgSO₄).

The solvent is removed under reduced pressure to yield crude (3,4-

diethoxyphenyl)acetonitrile.

The crude product can be further purified by recrystallization or distillation.

Biological Activities
Antispasmodic Activity: Drotaverine and PDE4 Inhibition
(3,4-Diethoxyphenyl)acetonitrile is a crucial intermediate in the synthesis of Drotaverine, a

potent antispasmodic agent.[1][9] Drotaverine's primary mechanism of action is the selective

inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic

adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[10]
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Caption: Proposed signaling pathway for Drotaverine in smooth muscle cells.

Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol outlines a fluorescence polarization-based assay to determine the inhibitory effect

of a compound on PDE4 activity.[10][11]
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Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in

DMSO) and perform serial dilutions to create a concentration gradient.

Assay Plate Setup: In a 384-well plate, add the diluted test compound, a positive control

(e.g., Rolipram), or DMSO (vehicle control).

Enzyme Addition: Add a solution of recombinant human PDE4 enzyme to each well, except

for the "no enzyme" control.

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor

to bind to the enzyme.

Enzymatic Reaction: Initiate the reaction by adding a fluorescein-labeled cAMP (FAM-cAMP)

substrate solution to all wells. Incubate for 60 minutes at room temperature, protected from

light.

Detection: Stop the reaction by adding a binding agent. Incubate for an additional 30 minutes

at room temperature.

Data Acquisition: Measure the fluorescence polarization of each well using a microplate

reader.

Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration

and plot the results to determine the IC₅₀ value.

Antimicrobial and Cytotoxic Activities
Derivatives of phenylacetonitrile have shown promising antimicrobial and cytotoxic activities.

While specific data for 3,4-diethoxy substituted compounds is limited, related structures provide

insight into their potential.

Antimicrobial Activity

Studies on derivatives of 3,4-diethoxyphenylacetonitrile have demonstrated antimicrobial

effects against various pathogens.[1] The mechanism of action for acrylonitrile-based

antimicrobial agents may involve the disruption of the bacterial cell wall.[12]
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Pathogen
Zone of Inhibition
(mm)

Minimum Inhibitory
Concentration
(µg/mL)

Reference

Candida albicans 20 6 [1]

Escherichia coli 15 12.5 [1]

Cytotoxic Activity

Analogs of 3,4-diethoxyphenylacetonitrile have been shown to induce apoptosis in cancer

cell lines, indicating potential as anticancer agents.[1][11] One study reported an IC₅₀ value of

approximately 30 µM for a related compound in certain breast cancer cell lines.[11] Drotaverine

itself has been observed to have cytostatic effects, with EC₅₀ values as low as 3.0 µM in HT-29

human colorectal carcinoma cells.[13]

Compound/An
alog

Cell Line IC₅₀/EC₅₀ (µM)
Mechanism of
Action

Reference

Compound A

(analog)
- 0.049

Inhibition of

PLpro
[1]

Compound B

(analog)
- 1.1

Reversal of P-

glycoprotein

efflux

[1]

Unspecified

analog

Breast cancer

cell lines
~30 Not specified [11]

Drotaverine
HT-29 (colorectal

carcinoma)
3.0 Cytostatic [13]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effect of a compound on

cancer cell lines.
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Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationships (SAR)
The biological activity of 3,4-diethoxy substituted phenylacetonitriles and their derivatives is

influenced by their chemical structure. For antimicrobial activity, modifications to the core

structure can significantly enhance efficacy.[1] In the context of cytotoxicity, the addition of

electron-donating groups, such as ethoxy groups, can improve the activity of related

compounds as DNA intercalating agents.[9] Further research is needed to establish a more

detailed SAR for this specific class of compounds.

Conclusion
3,4-Diethoxy substituted phenylacetonitriles, particularly (3,4-diethoxyphenyl)acetonitrile, are

valuable compounds in medicinal chemistry and drug development. Their primary role as a

precursor to the PDE4 inhibitor Drotaverine highlights their importance in the development of

antispasmodic drugs. Furthermore, preliminary studies on related analogs suggest potential

antimicrobial and cytotoxic activities that warrant further investigation. The experimental

protocols and data presented in this guide provide a foundation for researchers to explore the

synthesis and therapeutic potential of this promising class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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